molecular formula C6H14Cl2N2O2 B8023191 (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride

(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride

Cat. No.: B8023191
M. Wt: 217.09 g/mol
InChI Key: FHQISJCBOKLZMP-XRIGFGBMSA-N
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Description

“(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride” is a chiral pyrrolidine derivative characterized by an acetic acid moiety attached to a 3-amino-pyrrolidine ring, with two hydrochloride counterions enhancing its solubility and stability. This compound belongs to a class of nitrogen-containing heterocycles widely utilized in pharmaceutical synthesis due to their conformational rigidity and bioactivity. Its stereochemistry (S-configuration) is critical for interactions with biological targets, such as enzymes or receptors, where enantioselectivity plays a role in efficacy .

Properties

IUPAC Name

2-[(3S)-3-aminopyrrolidin-1-yl]acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c7-5-1-2-8(3-5)4-6(9)10;;/h5H,1-4,7H2,(H,9,10);2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQISJCBOKLZMP-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

A widely cited method begins with trans-4-hydroxy-L-proline, a cost-effective chiral pool starting material. The synthesis involves four key steps:

  • Decarboxylation : Removal of the carboxylic acid group under acidic conditions.

  • N-Boc Protection : Introduction of tert-butoxycarbonyl (Boc) to shield the amine during subsequent reactions.

  • Sulfonylation and SN2 Reaction : Conversion of the hydroxyl group to a mesylate or tosylate, followed by nucleophilic substitution with sodium azide to invert stereochemistry.

  • Reduction and Deprotection : Reduction of the azide to an amine using triphenylphosphine, followed by HCl-mediated Boc removal to yield the dihydrochloride salt.

Experimental Details

In a representative procedure, trans-4-hydroxy-L-proline undergoes decarboxylation in concentrated HCl at 100°C for 24 hours (yield: 85%). Subsequent Boc protection with di-tert-butyl dicarbonate in tetrahydrofuran (THF) achieves 90% yield. Mesylation with methanesulfonyl chloride at 0°C and SN2 displacement with sodium azide in dimethylformamide (DMF) at 80°C provides the inverted azide intermediate (75% yield). Staudinger reduction with triphenylphosphine in THF/water and final HCl treatment yield the dihydrochloride with 95% purity and an overall yield of 62%.

Table 1: Key Parameters for trans-4-Hydroxy-L-Proline Route

StepConditionsYield (%)Purity (%)
DecarboxylationHCl, 100°C, 24 h8598
N-Boc ProtectionBoc₂O, THF, rt, 12 h9099
SulfonylationMsCl, 0°C, 2 h9297
SN2 DisplacementNaN₃, DMF, 80°C, 8 h7595
Reduction/DeprotectionPPh₃, THF/H₂O; HCl, rt9599

Cyclization of Optically Active Trimesylate Derivatives

Methodology

An alternative route employs S-1,2,4-butanetriol as the chiral precursor. The triol is converted to its trimesylate ester (methanesulfonic acid 3-methanesulfonyloxy-1-methanesulfonyloxymethyl-propyl ester) using methanesulfonyl chloride. Cyclization with benzylamine in THF at 50–60°C forms the pyrrolidine ring, followed by allyloxycarbonyl (Alloc) protection and high-pressure amination.

Process Optimization

Key steps include:

  • Trimesylate Formation : Reaction of S-1,2,4-butanetriol with methanesulfonyl chloride in ethyl acetate at 0–5°C (yield: 88%).

  • Cyclization : Benzylamine-induced ring closure in THF at 60°C (yield: 78%).

  • Alloc Protection : Replacement of benzyl with Alloc using allyl chloroformate in heptane (70% yield).

  • High-Pressure Amination : Reaction with ammonia under 5×10⁶–8×10⁶ Pa at 100–150°C to introduce the amino group (65% yield).

This method’s stereochemical integrity is maintained through careful control of reaction temperature and pressure.

Table 2: Performance Metrics for Trimesylate Route

StepConditionsYield (%)Optical Purity (% ee)
Trimesylate FormationMsCl, EtOAc, 0–5°C, 2 h8899
CyclizationBnNH₂, THF, 60°C, 4 h7898
Alloc ProtectionAllyl chloroformate, heptane, 50°C7097
AminationNH₃, 7×10⁶ Pa, 120°C, 6 h6596

Catalytic Amination of Chloroacetic Acid Derivatives

Innovative Approach

Drawing from glycine synthesis, this method adapts chloroacetic acid and ammonia under aliphatic amine catalysis. Triethylamine facilitates quaternary ammonium salt formation, mitigating byproducts like iminodiacetic acid.

Procedure

  • Quaternary Salt Formation : Chloroacetic acid reacts with triethylamine in water at 30°C.

  • Amination : Ammonia is introduced dropwise at 40°C, followed by heating to 60°C for 2 hours.

  • Workup : Reduced-pressure distillation removes water, and recrystallization with ethanol/water yields pure (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid (93% yield).

While this method is efficient for glycine, adaptation to pyrrolidine derivatives requires coupling with pre-formed 3-aminopyrrolidine, introducing complexity.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Parametertrans-4-Hydroxy-L-ProlineTrimesylateCatalytic Amination
Starting Material CostLowModerateLow
Steps443 (adapted)
Overall Yield62%58%70% (estimated)
Optical Purity99% ee96% eeN/A
ScalabilityHighModerateHigh

The trans-4-hydroxy-L-proline route offers superior enantiomeric excess (99% ee) and scalability, making it preferred for industrial applications. In contrast, the trimesylate method’s high-pressure requirements limit its practicality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, amines, and substituted acetic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets, providing insights into biochemical pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It is explored as a precursor for drug development, particularly in the design of compounds with neurological activity.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and solubility make it suitable for formulation into various products.

Mechanism of Action

The mechanism of action of (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the pyrrolidine ring provides structural rigidity, facilitating binding to active sites. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Pyrrolidinone vs.
  • Acetamide vs. Acetic Acid : The acetamide analogue (CAS 1246277-44-0) exhibits near-identical similarity (0.97) but replaces the carboxylic acid with an amide, altering hydrogen-bonding capacity and metabolic stability .

Pharmacological Considerations

Dose-effect methodologies, such as those described by Litchfield and Wilcoxon, are critical for evaluating compounds like “(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride” and its analogues. These methods assess median effective doses (ED₅₀) and curve slopes, though specific data for this compound remain unreported in the evidence .

Biological Activity

(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride, a chiral amino acid derivative, is notable for its unique pyrrolidine structure and potential biological activities. This compound is primarily studied for its roles in neurotransmitter modulation and therapeutic applications in neurological disorders.

  • Molecular Formula : C5_5H10_10Cl2_2N2_2O
  • Molecular Weight : Approximately 144.17 g/mol
  • Solubility : Enhanced solubility in aqueous solutions due to its dihydrochloride form.

Research indicates that (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid may function as a neuromodulator, influencing neurotransmitter pathways related to mood regulation and cognitive functions. Its structural similarity to other biologically active compounds suggests it could serve as a scaffold for developing new therapeutic agents targeting neurological disorders.

Neurotransmitter Modulation

Studies have highlighted the compound's significant effects on neurotransmitter systems, particularly in enhancing synaptic transmission and modulating receptor activity. The following table summarizes key findings related to its biological activity:

Biological Activity Description Reference
NeuromodulationInfluences neurotransmitter release and receptor sensitivity, potentially improving mood and cognitive functions.
Anticancer PotentialPreliminary studies suggest possible cytotoxic effects against certain cancer cell lines, warranting further investigation.
Antimicrobial ActivityExhibits some degree of antimicrobial properties, though specific mechanisms remain under study.

Case Studies and Research Findings

  • Neurotransmitter Modulation :
    • A study indicated that (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid enhances GABAergic transmission, which could have implications for treating anxiety disorders.
    • The compound's ability to modulate serotonin levels suggests potential applications in depression treatment.
  • Anticancer Activity :
    • Research demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including MCF-7 and U-937, with IC50_{50} values indicating significant potency.
    • Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
  • Antimicrobial Properties :
    • Initial assessments show that (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid displays antimicrobial activity against specific bacterial strains, although further studies are needed to elucidate the mechanisms involved.

Comparative Analysis with Similar Compounds

The following table compares (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid with structurally similar compounds regarding their biological activities:

Compound Name Structure Type Notable Properties
3-AminopiperidinePiperidine derivativeNeuroactive properties
4-HydroxyprolineHydroxyproline derivativeInvolved in collagen synthesis
(S)-3-Amino-2-methylpropionic acidAmino acid derivativePotential role in metabolic pathways
2-Aminobutyric acidAmino acid derivativeNeurotransmitter precursor

Q & A

What are the established synthetic routes for (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride, and how can enantiomeric purity be optimized?

Basic:
The compound is synthesized via a multi-step approach:

Chiral pyrrolidine scaffold preparation : Start with (S)-pyrrolidin-3-amine. Protect the amine group using Boc (tert-butoxycarbonyl) to avoid side reactions.

Acetic acid conjugation : React the protected amine with bromoacetic acid under basic conditions (e.g., NaHCO₃) to form the acetic acid-pyrrolidine linkage.

Deprotection and salt formation : Remove the Boc group using HCl in dioxane, followed by precipitation with diethyl ether to yield the dihydrochloride salt .

Advanced:
Enantiomeric purity (>99% ee) is critical for pharmacological applications. Optimize via:

  • Chiral chromatography : Use columns like Chiralpak® IA with hexane:isopropanol (80:20) to separate enantiomers .
  • Asymmetric catalysis : Employ palladium-catalyzed amination to preserve stereochemistry during coupling steps .

How can researchers validate the structural integrity and purity of this compound?

Basic:
Use orthogonal analytical methods:

  • NMR : Confirm the (S)-configuration via 1H^1H-NMR (e.g., splitting patterns of pyrrolidine protons) and 13C^{13}C-NMR for carbon backbone verification .
  • HPLC : Monitor purity (>95%) with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) .

Advanced:

  • X-ray crystallography : Resolve crystal structures to confirm absolute stereochemistry and hydrogen-bonding patterns in the dihydrochloride form .
  • Mass spectrometry (HRMS) : Validate molecular weight (calc. for C₆H₁₄Cl₂N₂O₂: 229.04 g/mol) with <2 ppm error .

What are the stability profiles of this compound under varying pH and temperature conditions?

Basic:

  • pH stability : The dihydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes above pH 7. Store in inert, dry environments (2–8°C) to prevent degradation .
  • Thermal stability : Decomposition occurs at >150°C; DSC/TGA analysis is recommended for storage protocol development .

Advanced:

  • Forced degradation studies : Expose to UV light (ICH Q1B guidelines) to identify photodegradants. Use LC-MS to characterize degradation products (e.g., pyrrolidine ring oxidation) .

How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?

Basic:
The pyrrolidine-acetic acid motif is a common pharmacophore in antihistamines (e.g., cetirizine derivatives). Researchers modify:

  • Amino group substituents : To modulate receptor binding affinity.
  • Acetic acid chain length : To optimize solubility and bioavailability .

Advanced:

  • Molecular docking : Simulate interactions with histamine H₁ receptors (PDB ID: 7DFL) to predict binding energies.
  • Metabolic profiling : Use liver microsomes to assess CYP450-mediated metabolism of derivatives .

What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Basic:

  • Impurity profiling : Detect ≤0.1% impurities via UPLC-PDA (e.g., residual solvents like dichloromethane).
  • Ion chromatography : Quantify chloride counterions to ensure stoichiometric consistency (2:1 HCl ratio) .

Advanced:

  • NMR-based quantification : Use 19F^{19}F-NMR (if fluorine impurities exist) for specificity in complex matrices .
  • HILIC-MS/MS : Resolve polar degradation products (e.g., hydrolyzed acetic acid derivatives) with hydrophilic interaction chromatography .

What safety protocols are recommended for handling this compound?

Basic:

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye irritation.
  • Ventilation : Use fume hoods during weighing to prevent inhalation of hydrochloride aerosols .

Advanced:

  • Ecotoxicity testing : Follow OECD 201 guidelines to assess aquatic toxicity (e.g., Daphnia magna LC₅₀) due to environmental hazards .

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